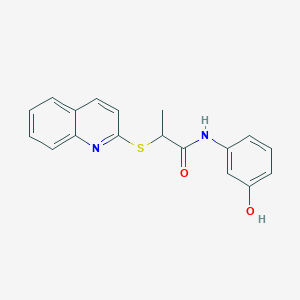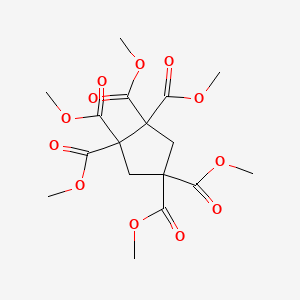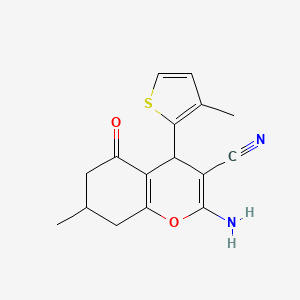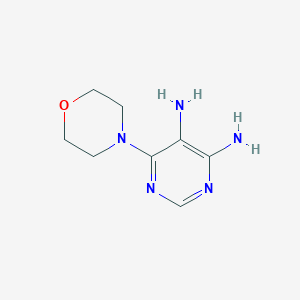
1-methyl-4-(3-methylcyclopentyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-(3-methylcyclopentyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential application in the field of medicinal chemistry. It is a piperazine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-methyl-4-(3-methylcyclopentyl)piperazine is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-methyl-4-(3-methylcyclopentyl)piperazine exhibits potent cytotoxic activity against cancer cells. It has also been shown to inhibit the growth of cancer cells. However, the biochemical and physiological effects of this compound on the human body are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-methyl-4-(3-methylcyclopentyl)piperazine in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a potential drug candidate for the treatment of cancer. However, the limitations of using this compound in lab experiments include its toxicity and the lack of understanding of its biochemical and physiological effects on the human body.
Direcciones Futuras
There are several future directions for the study of 1-methyl-4-(3-methylcyclopentyl)piperazine. These include:
1. Investigating the mechanism of action of this compound in more detail.
2. Studying the biochemical and physiological effects of this compound on the human body.
3. Developing new synthetic methods for the production of this compound.
4. Investigating the potential of this compound as a drug candidate for the treatment of other diseases.
5. Studying the toxicity of this compound in more detail.
Conclusion:
In conclusion, 1-methyl-4-(3-methylcyclopentyl)piperazine is a compound that has gained attention in the scientific community due to its potential application in medicinal chemistry. It has been studied for its ability to act as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. While this compound exhibits potent cytotoxic activity against cancer cells, its biochemical and physiological effects on the human body are not fully understood. Further research is needed to fully understand the potential of this compound as a drug candidate.
Métodos De Síntesis
1-methyl-4-(3-methylcyclopentyl)piperazine can be synthesized using various methods. One of the commonly used methods is the reaction of 1-methylpiperazine with 3-methylcyclopentanone in the presence of a reducing agent. Another method involves the reaction of 1-methylpiperazine with 3-methylcyclopentanone in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
1-methyl-4-(3-methylcyclopentyl)piperazine has been studied for its potential application in medicinal chemistry. It has been investigated for its ability to act as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits potent cytotoxic activity against cancer cells and has the potential to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
1-methyl-4-(3-methylcyclopentyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-3-4-11(9-10)13-7-5-12(2)6-8-13/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUCTWTUVZDNEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5512503 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4989693.png)
![2-(4-(2,4-dimethylphenyl)-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4989711.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-5-(methoxymethyl)-2-furamide](/img/structure/B4989714.png)
![2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate](/img/structure/B4989719.png)
![11-(5-hydroxy-2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4989721.png)



![1-(3-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4989753.png)


![ethyl 3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989787.png)
![N-(1-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4989789.png)
![N-cycloheptyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4989799.png)